molecular formula C10H8N2O2 B8535571 4-(5-Oxazolyl)-benzamide

4-(5-Oxazolyl)-benzamide

Cat. No. B8535571
M. Wt: 188.18 g/mol
InChI Key: OTFSNWHSDVUQIU-UHFFFAOYSA-N
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Patent
US07196078B2

Procedure details

A suspension of 4-(5-oxazolyl)benzamide (500 mg, 2.657 mmol) in 10 mL of dry THF was cooled to 0° C. and 10 mL of 1 M BH3.THF (10.00 mmol) was added. The contents were refluxed overnight and the excess borane was destroyed by dropwise addition of methanol. The solvent was evaporated and the residue was treated with methanolic HCl to decompose the amine-borane complex. After evaporation of the methanol, the residue was taken in water, basified to pH 10 and the product was extracted in to DCM. The DCM layer was dried (K2CO3) and the solvent was removed to provide 150 mg (32%) of 4-(5-oxazolyl)benzylamine: 1H NMR (CDCl3) δ 7.90 (s, 1H), 7.60 (d, 2H), 7.40 (d, 2H), 7.30 (s, 1H), 3.90 (s, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]([C:6]2[CH:14]=[CH:13][C:9]([C:10]([NH2:12])=O)=[CH:8][CH:7]=2)=[CH:4][N:3]=[CH:2]1.B.C1COCC1>C1COCC1>[O:1]1[C:5]([C:6]2[CH:7]=[CH:8][C:9]([CH2:10][NH2:12])=[CH:13][CH:14]=2)=[CH:4][N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O1C=NC=C1C1=CC=C(C(=O)N)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the excess borane was destroyed by dropwise addition of methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with methanolic HCl
CUSTOM
Type
CUSTOM
Details
After evaporation of the methanol
EXTRACTION
Type
EXTRACTION
Details
the product was extracted in to DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The DCM layer was dried (K2CO3)
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
O1C=NC=C1C1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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